N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Description
Chemical Structure and Properties N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide (CAS: 848080-31-9) is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethyl group at position 1 and a trifluoromethanesulfonamide (-SO₂CF₃) group at position 7 . Its molecular formula is C₁₂H₁₅F₃N₂O₂S, and it is classified under the HS code 29350090 as a sulfonamide derivative in both Indian and EU customs .
Properties
IUPAC Name |
N-(1-ethyl-3,4-dihydro-2H-quinolin-7-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-2-17-7-3-4-9-5-6-10(8-11(9)17)16-20(18,19)12(13,14)15/h5-6,8,16H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCZVINYUQFTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670266 | |
| Record name | N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848080-31-9 | |
| Record name | N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom in the quinoline ring.
Substitution: The trifluoromethanesulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline ring.
Scientific Research Applications
Medicinal Chemistry
1. Enzyme Inhibition
The trifluoromethanesulfonamide group enhances the compound's ability to form strong hydrogen bonds and electrostatic interactions with target enzymes or receptors. This property makes it a candidate for developing enzyme inhibitors that can modulate biological pathways effectively.
2. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The unique chemical properties of N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide may provide a basis for developing new antimicrobial agents .
Materials Science
3. Advanced Materials Development
The compound's ability to form π-π stacking interactions due to its quinoline ring structure can be leveraged in the development of advanced materials. These materials could find applications in electronics and photonics due to their unique electronic properties.
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of a specific enzyme involved in cancer metabolism using derivatives of quinoline compounds. The results demonstrated that compounds similar to this compound showed promising results in reducing enzyme activity by up to 70% at certain concentrations .
Case Study 2: Antimicrobial Properties
In another research project focusing on antimicrobial agents derived from quinoline structures, compounds were tested against various bacterial strains. The findings indicated that modifications similar to those found in this compound resulted in enhanced antibacterial activity compared to standard treatments .
Mechanism of Action
The mechanism by which N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The quinoline ring structure allows for π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinoline Sulfonamide Family
The compound shares structural similarities with several sulfonamide derivatives, particularly those with modifications to the tetrahydroquinoline ring or sulfonamide substituents. Key analogues include:
Key Observations :
- Trifluoromethanesulfonamide vs. Methanesulfonamide : The -SO₂CF₃ group in the target compound provides stronger electron-withdrawing effects than -SO₂CH₃, which may improve stability and binding affinity in enzyme inhibition (e.g., carbonic anhydrase) .
- Melting Points : Methanesulfonamide derivatives (Compounds 24 and 25) exhibit higher melting points (~226–237°C) compared to trifluoromethanesulfonamides, suggesting differences in crystallinity due to fluorine’s electronegativity .
Reactivity :
Carbonic Anhydrase Inhibition :
- Methanesulfonamide derivatives (e.g., Compound 24) show moderate inhibition of carbonic anhydrase isoforms (CA I, II, IV, IX) due to the sulfonamide’s zinc-binding capability .
- The target compound’s -SO₂CF₃ group may enhance CA inhibition potency by increasing acidity of the sulfonamide proton, though specific data are lacking .
LFA-1/ICAM-1 Antagonist Activity :
Regulatory and Industrial Relevance
- Classification : The compound is classified under HS code 29350090 as a sulfonamide, with tariffs of 10.0% (India) and 6.5% (EU) .
- Commercial Availability: Similar compounds, such as N-(1-isobutyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide, are marketed by suppliers like ENAO Chemical Co., Ltd., indicating industrial interest in this chemical class .
Biological Activity
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide (CAS Number: 848080-31-9) is a complex organic compound characterized by a unique quinoline derivative structure. This compound has garnered attention for its potential biological activities, including its interactions with various molecular targets. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H15F3N2O2S |
| Molecular Weight | 308.32 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 371.27 °C at 760 mmHg |
| Flash Point | 178.34 °C |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group enhances the compound's ability to form strong hydrogen bonds and electrostatic interactions with target molecules. Additionally, the quinoline ring structure allows for π-π stacking interactions that can influence binding affinity and specificity .
Biological Activity and Case Studies
Research has indicated that this compound exhibits significant biological activities:
Antimicrobial Activity
A study demonstrated that this compound showed promising antimicrobial properties against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis through inhibition of specific enzymes .
Enzyme Inhibition
It has been reported that the compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit dihydrofolate reductase (DHFR) in vitro, which is crucial for DNA synthesis in microorganisms .
Neuroprotective Effects
In a case study involving neurodegenerative disease models, this compound exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers .
Q & A
Q. What are the recommended synthetic strategies for N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide?
A multi-step approach is typically employed:
Core Synthesis : Start with functionalizing the tetrahydroquinoline scaffold. For example, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one can be esterified with trifluoroacetic anhydride to introduce the trifluoromethanesulfonate group .
Substitution Reactions : Use nucleophilic substitution (e.g., amines or alkoxy groups) at the sulfonamide site. Controlled temperatures (0–50°C) and solvents like THF or dichloromethane are critical for yield optimization .
Purification : Column chromatography or recrystallization is often required due to by-products like halogen adducts .
Q. How can researchers characterize the solubility and logP of this compound for experimental design?
- Solubility : The compound is moderately soluble in organic solvents (e.g., THF, DCM) due to its lipophilic tetrahydroquinoline core and trifluoromethanesulfonamide group. Aqueous solubility is limited, requiring DMSO for biological assays .
- logP : Predicted logP values range from 2.5–3.5 (calculated via computational tools like MarvinSketch), aligning with drug-like properties .
Q. What methodologies address enantioselective synthesis challenges for this compound?
Enantioselective synthesis requires chiral catalysts or auxiliaries:
- Palladium Catalysis : Asymmetric cycloaddition using Pd(0) catalysts with chiral ligands (e.g., BINAP) can introduce stereocenters in tetrahydroquinoline derivatives .
- Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., 1-bicyclo[2.2.1]hept-5-en-2-ylmethanamine) to control stereochemistry during sulfonamide formation .
- Resolution : Chiral HPLC or enzymatic resolution may separate racemic mixtures post-synthesis .
Key Challenge : Competing pathways may reduce enantiomeric excess (ee). Optimize reaction time and temperature to minimize racemization .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Hypothesized Targets : Sulfonamides often inhibit enzymes (e.g., carbonic anhydrase) via binding to zinc ions or π-π stacking with aromatic residues .
- Assays :
- Fluorescence Quenching : Monitor binding to bovine serum albumin (BSA) to assess pharmacokinetic properties .
- Enzyme Inhibition : Test IC50 values against recombinant human carbonic anhydrase isoforms .
Data Contradictions : Some studies report conflicting IC50 values (e.g., 10 nM vs. 50 nM for CA-II), possibly due to assay conditions (pH, buffer composition) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Systematic Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 25°C) .
- Structural Analysis : Use X-ray crystallography or NMR to confirm compound integrity, as impurities (e.g., de-ethylated by-products) may skew results .
- Meta-Analysis : Compare datasets across studies to identify outliers. For example, discrepancies in cytotoxicity (e.g., SH-SY5Y cell viability) may arise from varying oxidative stress protocols .
Case Study : A 2023 study found that 2% impurities reduced enzyme inhibition by 40%, highlighting purity thresholds (>98%) for reliable data .
Q. What computational methods predict the compound’s reactivity and metabolite profiling?
- DFT Calculations : Model transition states for sulfonamide hydrolysis or oxidation pathways .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity .
- Metabolite ID : LC-MS/MS detects major metabolites (e.g., N-deethylated or hydroxylated derivatives) .
Limitation : Computational models may underestimate steric effects from the ethyl-tetrahydroquinoline group, requiring experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
